molecular formula C8H14N2O2S2 B13337476 N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B13337476
M. Wt: 234.3 g/mol
InChI Key: QWZMWMWWIFVKTP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is a chemical compound that features a thiophene ring substituted with an aminoethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the reaction of 2,5-dimethylthiophene with sulfonamide and aminoethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct substitution pattern on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to its combination of a thiophene ring with both aminoethyl and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C8H14N2O2S2

Molecular Weight

234.3 g/mol

IUPAC Name

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3

InChI Key

QWZMWMWWIFVKTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN

Origin of Product

United States

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